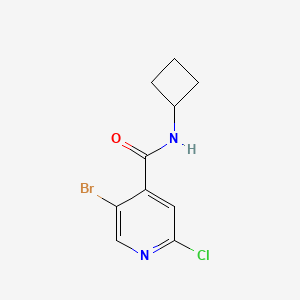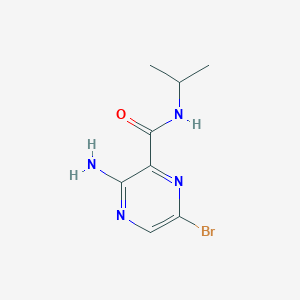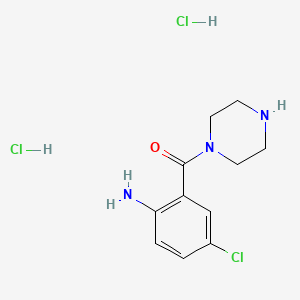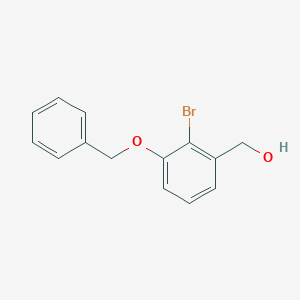
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol is an organic compound that features a bromine atom, a tetrahydro-2H-pyran-4-yl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Group: This can be achieved through the Prins cyclization of aldehydes with alkenes in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Prins cyclization and bromination steps, as well as advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: The compound with the bromine atom replaced by a hydrogen atom.
Substitution: Compounds with the bromine atom replaced by the nucleophile.
Aplicaciones Científicas De Investigación
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and tetrahydro-2H-pyran-4-yl groups can engage in hydrogen bonding and hydrophobic interactions . These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl group in (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
[2-bromo-3-(oxan-4-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-13-11(8-15)2-1-3-12(13)17-9-10-4-6-16-7-5-10/h1-3,10,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANQAQXRFAKNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8201259.png)


![4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201288.png)


![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)

![N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride](/img/structure/B8201309.png)





